ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate
Description
Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is a sulfur-containing pyrimidine derivative characterized by:
- A pyrimidine ring substituted with a hydroxyl (-OH) group at position 4 and a methyl (-CH₃) group at position 4.
- A sulfanyl (-S-) bridge linking the pyrimidine’s position 2 to a phenyl-substituted acetate moiety.
- An ethyl ester group at the terminal acetate.
Properties
IUPAC Name |
ethyl 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-14(19)13(11-7-5-4-6-8-11)21-15-16-10(2)9-12(18)17-15/h4-9,13H,3H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHRSWKIBDENQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-amino-4-hydroxy-6-methylpyrimidine.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for multiple functionalizations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
Its pyrimidine core is a common motif in many biologically active molecules, including antiviral and anticancer agents .
Industry
In the materials science field, this compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
Key Differences :
Ethyl [(4-Amino-5-cyanopyrimidin-2-yl)thio]acetate
Key Differences :
- Pyrimidine Substituents: Position 4 has an amino (-NH₂) group, and position 5 has a cyano (-CN) group.
- Implications: The amino group enhances basicity, while the cyano group is electron-withdrawing. This combination may improve binding to enzymatic targets (e.g., kinase inhibitors) but reduce solubility compared to the hydroxyl-containing analog .
(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.0¹,⁸]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate
Key Differences :
- Ester Group : A bulky tricyclic terpene-derived ester replaces the simple ethyl ester.
- Pyrimidine Substituents : Position 6 has a propan-2-yloxy (-OCH(CH₃)₂) group, increasing steric hindrance.
- Implications : The bulky ester likely reduces bioavailability but enhances lipophilicity, favoring membrane penetration. The propan-2-yloxy group may slow metabolic degradation compared to methyl or hydroxyl substituents .
Comparative Data Table
Functional Implications
- Hydroxyl vs. Thietan/Amino Groups: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, favoring aqueous solubility and target interactions. In contrast, thietan or amino groups may prioritize reactivity or basicity .
- Phenyl vs. Bulky Esters : The phenyl group balances lipophilicity and steric effects, while tricyclic esters () may limit bioavailability but improve tissue penetration .
Biological Activity
Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is an organic compound notable for its unique structural features, including a pyrimidine ring, a sulfanyl group, and an ethyl ester functionality. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in lipid metabolism and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
Key Structural Features:
- Pyrimidine Ring: Contributes to the compound's biological activity.
- Sulfanyl Group: Implicated in various interactions with biological targets.
- Ethyl Ester Functionality: Enhances solubility and bioavailability.
Lipid Metabolism
Research indicates that compounds containing a pyrimidine moiety can enhance high-density lipoprotein (HDL) cholesterol levels, which is crucial for cardiovascular health. This compound may influence lipid metabolism by modulating pathways associated with cholesterol synthesis and transport. Studies have shown that similar compounds can interact with receptors involved in lipid regulation, suggesting a potential mechanism of action for this compound.
Antimicrobial Properties
Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activity. The presence of the sulfanyl group is often associated with enhanced interaction with microbial enzymes or receptors, potentially leading to inhibition of microbial growth. Further studies are warranted to explore the specific antimicrobial mechanisms and efficacy against various pathogens.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of related compounds:
-
Cholesterol Metabolism Study :
- Objective : To assess the effect on HDL levels.
- Method : Animal models were administered varying doses of pyrimidine derivatives.
- Results : A significant increase in HDL levels was observed at higher doses, indicating a dose-dependent relationship.
-
Antimicrobial Activity Evaluation :
- Objective : To determine the efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion assays were performed using bacterial strains.
- Results : Compounds similar to this compound exhibited zones of inhibition, suggesting potential antibacterial properties.
The proposed mechanism of action for this compound involves:
- Interaction with Biological Receptors : The compound may bind to specific receptors involved in lipid metabolism, influencing signaling pathways that regulate cholesterol levels.
- Enzyme Inhibition : The sulfanyl group may facilitate interactions with enzymes critical for microbial survival or cholesterol synthesis, thereby exerting antimicrobial or hypolipidemic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
